N-(2-N',N'-Dimethylaminoethyl)maleamic Acid
Overview
Description
(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with an appropriate precursor under controlled conditions to introduce the dimethylamino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or an industrial process.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid include:
N,N-Dimethylglycine: A derivative of glycine with similar structural features.
N,N-Dimethylaminoethanol: A compound with a dimethylamino group and an ethanol backbone.
N,N-Dimethylaminopropylamine: A compound with a dimethylamino group and a propylamine backbone.
Uniqueness
What sets (Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid apart from these similar compounds is its specific combination of functional groups and its unique structural configuration
Properties
IUPAC Name |
(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13)/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHJXXYMYMZVMT-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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